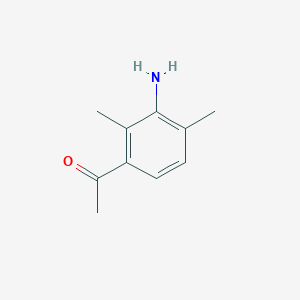

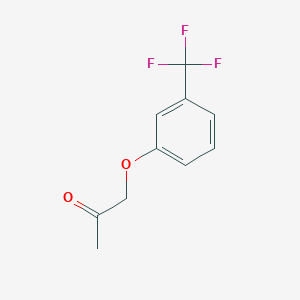

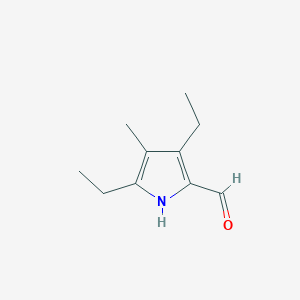

![molecular formula C11H10N4 B038817 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 115575-12-7](/img/structure/B38817.png)

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that targets polo-like kinase 1 (PLK1), a protein involved in cell division. BI-2536 has been extensively studied for its potential applications in cancer therapy and as a tool in cell biology research.

Wissenschaftliche Forschungsanwendungen

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer therapy. PLK1 is overexpressed in many types of cancer, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to cell cycle arrest and apoptosis in cancer cells. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has also been used as a tool in cell biology research. PLK1 plays a crucial role in cell division, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to defects in mitosis and cytokinesis. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been used to study the function of PLK1 in various cellular processes and to identify new targets for cancer therapy.

Wirkmechanismus

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole specifically targets PLK1, a protein involved in cell division. PLK1 is required for the proper progression of mitosis and cytokinesis, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to defects in these processes. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole binds to the ATP-binding pocket of PLK1 and prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemische Und Physiologische Effekte

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PLK1. In addition, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has also been shown to have immunomodulatory effects by increasing the activity of natural killer cells and T cells.

Vorteile Und Einschränkungen Für Laborexperimente

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a potent and specific inhibitor of PLK1, making it a valuable tool in cell biology research. However, its potency can also be a limitation, as high concentrations of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to off-target effects. In addition, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a short half-life and requires frequent dosing in cell culture and animal experiments.

Zukünftige Richtungen

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has shown promising results in pre-clinical studies and clinical trials for the treatment of various types of cancer. However, its efficacy as a single agent is limited, and it may need to be combined with other therapies to achieve optimal results. In addition, new PLK1 inhibitors with improved pharmacokinetic properties and fewer off-target effects are being developed. Finally, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole and other PLK1 inhibitors are being studied for their potential applications in other diseases such as viral infections and neurological disorders.

Synthesemethoden

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can be synthesized through a multistep process that involves the reaction of 2-(1H-imidazol-1-yl) ethylamine with 2-(2-amino-1H-benzo[d]imidazol-5-yl)phenol in the presence of various reagents and solvents. The final product is purified through column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Eigenschaften

CAS-Nummer |

115575-12-7 |

|---|---|

Produktname |

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole |

Molekularformel |

C11H10N4 |

Molekulargewicht |

198.22 g/mol |

IUPAC-Name |

6-(imidazol-1-ylmethyl)-1H-benzimidazole |

InChI |

InChI=1S/C11H10N4/c1-2-10-11(14-7-13-10)5-9(1)6-15-4-3-12-8-15/h1-5,7-8H,6H2,(H,13,14) |

InChI-Schlüssel |

UTVZPKFPCZRDQY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |

Kanonische SMILES |

C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |

Synonyme |

1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

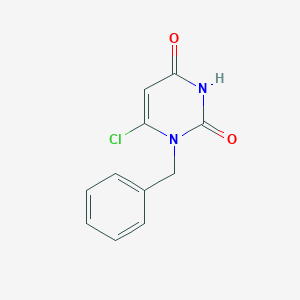

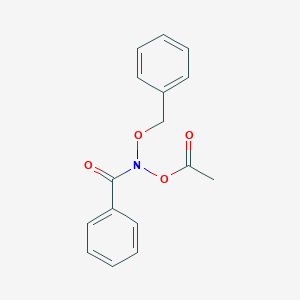

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)

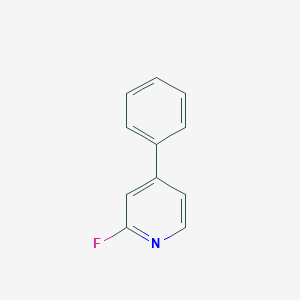

![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)

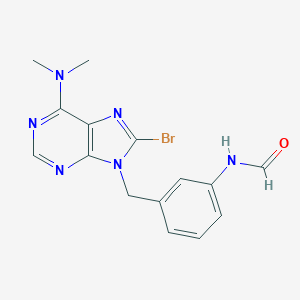

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)